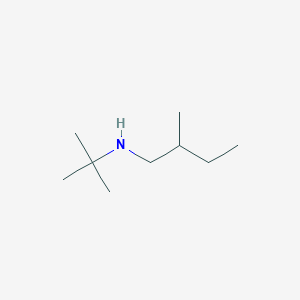

Tert-butyl(2-methylbutyl)amine

Übersicht

Beschreibung

Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2 . It is a colorless liquid with a typical amine-like odor . It is an aliphatic primary amine . It is used as an intermediate in the preparation of the sulfenamides .

Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . The Ritter reaction of isobutene with hydrogen cyanide is not useful because it produces too much waste . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide .Molecular Structure Analysis

The molecular formula of Tert-butylamine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .Chemical Reactions Analysis

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . As rubber accelerators, these compounds modify the rate of vulcanization of rubber .Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid . It has a density of 0.696 g/mL . It is miscible in water and soluble in alcohols . The boiling point is between 43 to 47 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Heterocycles

Tert-butyl(2-methylbutyl)amine: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and therapeutically active compounds. This process involves the formation of sulfinimines as intermediates, leading to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Chiral Auxiliary in Stereoselective Synthesis

The compound serves as an effective chiral auxiliary in the stereoselective synthesis of amines and their derivatives. It has been recognized for its assistance in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .

Asymmetric Synthesis of Bioactive Structures

It plays a significant role in the asymmetric synthesis of bioactive structures. The enantiopure form of Tert-butyl(2-methylbutyl)amine is particularly valuable in producing chiral building blocks for diverse N-heterocyclic systems .

Development of Therapeutic Compounds

The amine is a key ingredient in the development of therapeutic compounds. Its application in the synthesis of nitrogen heterocycles is crucial since these structures are present in many biologically relevant molecules such as nucleic acids, vitamins, hormones, and agrochemicals .

Pharmaceutical Drug Synthesis

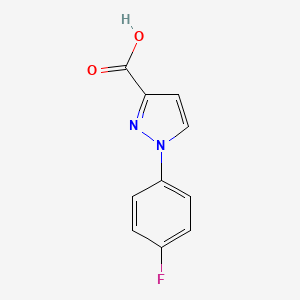

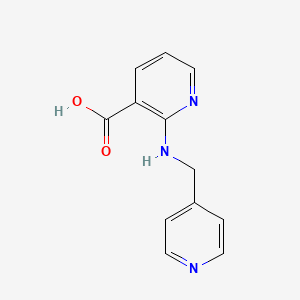

In pharmaceutical drug synthesis, Tert-butyl(2-methylbutyl)amine is used to create pyrazole derivatives that act as PDE4 inhibitors for treating anti-inflammatory diseases. The preference for this compound over others has been illustrated based on the resultant yield and diastereoselectivity .

Rubber Vulcanization Accelerator

Outside of direct pharmaceutical applications, Tert-butyl(2-methylbutyl)amine is also used as an intermediate in the preparation of sulfenamides like N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide, which modify the rate of vulcanization of rubber .

Wirkmechanismus

The mechanism of action of Tert-butylamine involves the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes . The tert-butyl group becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Zukünftige Richtungen

Tert-butylamine has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXCUHVJMOJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(2-methylbutyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)

![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)